molecular formula C5H4N2O3S B6162825 2-carbamoyl-1,3-thiazole-5-carboxylic acid CAS No. 2168150-39-6

2-carbamoyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B6162825
CAS No.: 2168150-39-6
M. Wt: 172.2
InChI Key:
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Description

2-Carbamoyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-haloketones under acidic conditions to form the thiazole ring. The subsequent introduction of the carbamoyl and carboxylic acid groups can be achieved through various functional group transformations.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: It is used in the production of various chemicals and materials, benefiting from its unique reactivity and stability.

Mechanism of Action

The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, altering the activity of these targets and modulating biochemical pathways. This can lead to various biological effects, including inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with notable biological activities.

    Thiazole-4-carboxylic acid: Shares structural similarities but differs in functional groups.

    2-Methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but with a methyl group instead of a carbamoyl group.

Uniqueness: 2-Carbamoyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications, distinguishing it from other thiazole derivatives.

Properties

CAS No.

2168150-39-6

Molecular Formula

C5H4N2O3S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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